4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline
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Overview
Description
4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline is a complex organic compound that features a brominated aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline typically involves a multi-step process. One common method includes the following steps:
Bromination of Aniline: Aniline is reacted with bromine in the presence of a catalyst to produce 4-bromoaniline.
Formation of the Schiff Base: 4-bromoaniline is then reacted with 3-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde under acidic conditions to form the Schiff base, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various brominated and nitro derivatives, as well as substituted aniline compounds .
Scientific Research Applications
4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-bromoaniline: A simpler brominated aniline used in similar applications.
3-(4-methylpiperazin-1-yl)aniline: Another related compound with potential biological activities.
4-bromo-N-(pyridin-2-ylmethylene)aniline: A structurally similar compound with different functional groups.
Uniqueness
4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline is unique due to its combination of brominated aniline and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O2/c1-22-9-11-23(12-10-22)17-4-2-3-14(18(17)24(25)26)13-20-21-16-7-5-15(19)6-8-16/h2-8,13,21H,9-12H2,1H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPAZMUYIHTTG-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C=NNC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])/C=N/NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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